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molecular formula C11H13ClN2O2 B8400625 2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone

2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone

Cat. No. B8400625
M. Wt: 240.68 g/mol
InChI Key: MCSFCSNTNPXBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085578B2

Procedure details

A solution of (2-chloropyridin-4-yl)acetic acid (300 mg), 1-hydroxybenzotriazole (284 mg), triethylamine (0.487 mL), morpholine (0.183 mL) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (469 mg) in N,N-dimethylformamide (10 mL) was stirred at room temperature for 18 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (239 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
0.183 mL
Type
reactant
Reaction Step One
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.487 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:4][N:3]=1.ON1C2C=CC=CC=2N=N1.[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1.Cl.C(N=C=NCCCN(C)C)C>CN(C)C=O.O.C(N(CC)CC)C>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)=[O:11])[CH:5]=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)CC(=O)O
Name
Quantity
284 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.183 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
469 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.487 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 239 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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